molecular formula C39H55BrN2O3S2 B14765771 DPP48-CHO-Br

DPP48-CHO-Br

Cat. No.: B14765771
M. Wt: 743.9 g/mol
InChI Key: XDZCNAIYROSNMO-UHFFFAOYSA-N
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Description

DPP48-CHO-Br (CAS No. 1046861-20-4) is a brominated organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It features a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula

C39H55BrN2O3S2

Molecular Weight

743.9 g/mol

IUPAC Name

5-[4-(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C39H55BrN2O3S2/c1-5-9-13-15-19-28(17-11-7-3)25-41-36(31-22-21-30(27-43)46-31)34-35(39(41)45)37(32-23-24-33(40)47-32)42(38(34)44)26-29(18-12-8-4)20-16-14-10-6-2/h21-24,27-29H,5-20,25-26H2,1-4H3

InChI Key

XDZCNAIYROSNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPP48-CHO-Br involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent product quality. The use of advanced equipment and automation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

DPP48-CHO-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

DPP48-CHO-Br has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DPP48-CHO-Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties:

  • Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous solutions .
  • Lipophilicity : Log Po/w values vary across models (XLOGP3: 2.15, WLOGP: 0.78) .
  • Biological Activity : High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted drug development .
  • Synthetic Accessibility : A synthetic accessibility score of 2.07 indicates moderate ease of synthesis, achieved via palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C .

Comparison with Structurally Similar Compounds

DPP48-CHO-Br belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with its closest structural analogs, as identified in computational similarity assessments (similarity scores: 0.71–0.87) .

Table 1: Comparative Properties of this compound and Analogs

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol (isomer) 280.34 g/mol
Halogen Substitution Br, Cl at positions 2, 4 Br, Cl at positions 3, 5 Br, Cl at positions 2, 3, 6
Log Po/w (XLOGP3) 2.15 2.32 (estimated) 3.05 (estimated)
Solubility (mg/mL) 0.24 0.18 (predicted) 0.09 (predicted)
BBB Permeability Yes Likely Unlikely (higher log P)

Key Findings:

Structural Influence on Lipophilicity :

  • This compound’s moderate log Po/w (2.15) balances solubility and membrane permeability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher log P (3.05) reduces aqueous solubility but enhances lipid bilayer penetration .
  • The position of halogens significantly impacts electronic properties. For example, meta-substitution in (3-Bromo-5-chlorophenyl)boronic acid may reduce steric hindrance compared to ortho-substitution in this compound .

Biological Implications :

  • This compound’s BBB permeability contrasts with its more lipophilic analogs, which may accumulate in fatty tissues but fail to cross the BBB. This highlights the importance of balanced hydrophobicity for CNS drug candidates .

Synthetic Considerations :

  • This compound’s synthesis employs a Pd(II) catalyst, while analogs may require alternative catalysts (e.g., Suzuki-Miyaura conditions) due to steric or electronic differences in substituents .

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